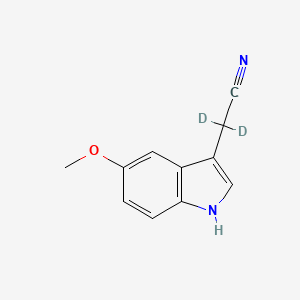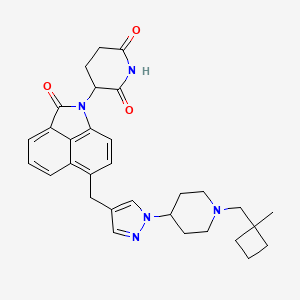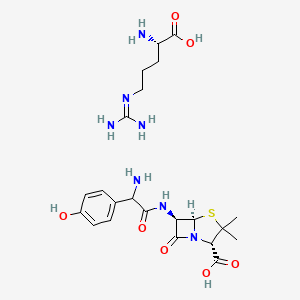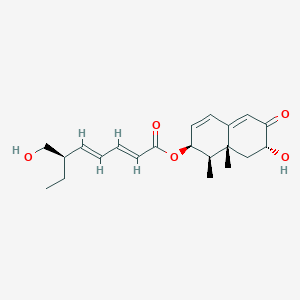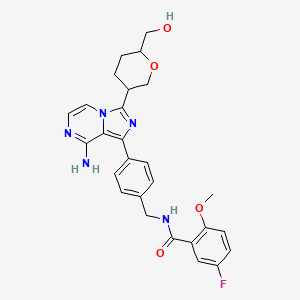
19alpha-Hydroxyfern-7-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fern-7-en-19 is a natural compound isolated from various fern species It belongs to the class of triterpenoids, which are known for their diverse biological activities This compound is characterized by its unique structure, which includes a fernane skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fern-7-en-19 typically involves the extraction from natural sources, such as the herbs of Goldylocks Fern. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.
Industrial Production Methods: Industrial production of Fern-7-en-19 involves large-scale extraction from plant material. The process includes harvesting the ferns, drying, and grinding them into a fine powder. The powdered material is then subjected to solvent extraction, usually with ethanol or methanol, followed by purification using techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Fern-7-en-19 undergoes various chemical reactions, including:
Oxidation: This reaction can convert Fern-7-en-19 into its corresponding ketone or alcohol derivatives.
Reduction: Reduction reactions can modify the double bonds present in the compound, leading to the formation of saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Fern-7-en-19-one
Reduction: Saturated triterpenoid derivatives
Substitution: Halogenated triterpenoids
Aplicaciones Científicas De Investigación
Fern-7-en-19 has several scientific research applications, including:
Chemistry: It is used as a marker for fern biodiversity and in the study of triterpenoid biosynthesis.
Biology: Fern-7-en-19 is studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an anti-fungal agent and its role in traditional medicine.
Industry: The compound is used in the development of natural product-based pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of Fern-7-en-19 involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Anti-inflammatory Pathways: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupting the cell membrane integrity of microbial pathogens.
Antifungal Mechanism: Inhibiting fungal glucan synthase, which is essential for fungal cell wall synthesis.
Comparación Con Compuestos Similares
Fern-7-en-19 is unique among triterpenoids due to its specific fernane skeleton. Similar compounds include:
These compounds share structural similarities but differ in their functional groups and biological activities. Fern-7-en-19 stands out due to its specific applications in medicinal chemistry and its unique biosynthetic pathway .
Propiedades
Fórmula molecular |
C30H50O |
|---|---|
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
(1R,3R,3aR,5aS,7aS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysen-1-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)22-18-23(31)25-28(22,6)16-17-29(7)21-10-11-24-26(3,4)13-9-14-27(24,5)20(21)12-15-30(25,29)8/h10,19-20,22-25,31H,9,11-18H2,1-8H3/t20-,22+,23+,24-,25+,27+,28+,29+,30-/m0/s1 |
Clave InChI |
GYMHSRLMVGFHQS-NCRORLQZSA-N |
SMILES isomérico |
CC(C)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)O |
SMILES canónico |
CC(C)C1CC(C2C1(CCC3(C2(CCC4C3=CCC5C4(CCCC5(C)C)C)C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


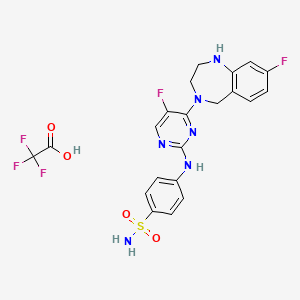
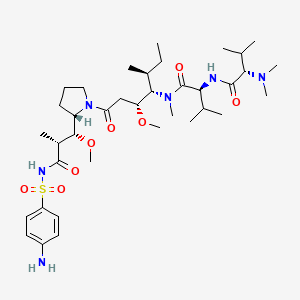
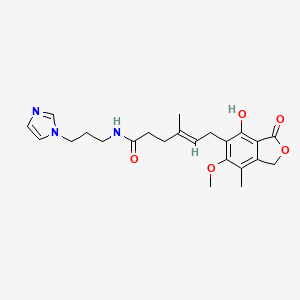
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
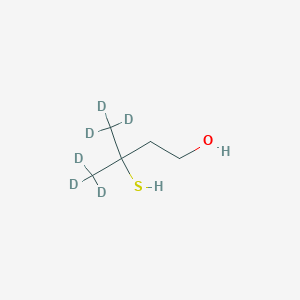
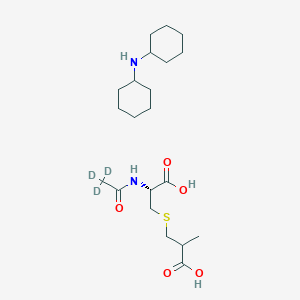
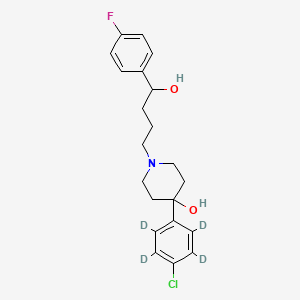
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
